![molecular formula C25H24N4O6 B2654859 ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate CAS No. 877656-66-1](/img/no-structure.png)

ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

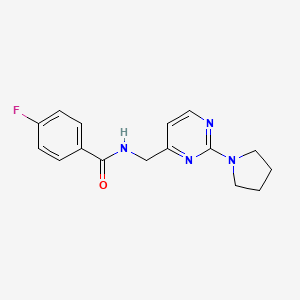

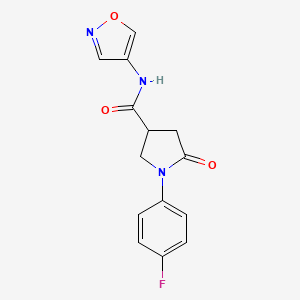

This compound is a derivative of benzofuro[3,2-d]pyrimidin-1(2H)-one, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups, including the benzofuro[3,2-d]pyrimidin-1(2H)-one core, the acetyl group, and the piperazine-1-carboxylate group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of the carbonyl groups and the nitrogen in the piperazine ring could potentially make this compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación

- Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate has been investigated for its anti-inflammatory and analgesic effects. In pharmacological tests, it exhibited weak anti-inflammatory and moderate analgesic properties .

- Researchers have studied the molecular and crystal structures of two polymorphic forms of this compound. Quantum chemical calculations were used to analyze pairwise interactions between molecules. Such insights are valuable for designing novel drugs based on similar structural motifs .

- Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate is an ester prodrug. Esterification allows for improved drug delivery, solubility, and bioavailability. Investigating its pharmacokinetics and metabolism is essential for optimizing therapeutic efficacy .

- The compound’s structure contains an indole-like moiety. Indole derivatives play a crucial role in medicinal chemistry. Researchers have explored synthetic routes to create indole-based compounds with diverse biological activities .

- The presence of a cyclohexanone ring in the structure suggests potential biological activity. Further investigations could explore its interactions with biological targets and evaluate its pharmacological effects .

- Protodeboronation using this compound as a substrate could lead to interesting products. Researchers have used similar reactions to synthesize indolizidine derivatives, which may have applications in drug discovery .

Anti-Inflammatory and Analgesic Properties

Medicinal Chemistry and Drug Design

Ester Prodrugs

Indole Derivatives

Cyclohexanone Derivatives

Protodeboronation Reactions

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate involves the condensation of piperazine-1-carboxylic acid with ethyl 4-(2-aminoacetyl)phenylacetate, followed by cyclization with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid. The resulting compound is then esterified with ethanol to yield the final product.", "Starting Materials": [ "Piperazine-1-carboxylic acid", "Ethyl 4-(2-aminoacetyl)phenylacetate", "2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of piperazine-1-carboxylic acid with ethyl 4-(2-aminoacetyl)phenylacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield ethyl 4-(2-(piperazin-1-yl)acetyl)phenylacetate.", "Step 2: Cyclization of ethyl 4-(2-(piperazin-1-yl)acetyl)phenylacetate with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid in the presence of a base such as triethylamine (TEA) to yield ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate.", "Step 3: Esterification of ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product, ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate." ] } | |

Número CAS |

877656-66-1 |

Nombre del producto |

ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate |

Fórmula molecular |

C25H24N4O6 |

Peso molecular |

476.489 |

Nombre IUPAC |

ethyl 4-[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C25H24N4O6/c1-2-34-25(33)27-14-12-26(13-15-27)20(30)16-28-21-18-10-6-7-11-19(18)35-22(21)23(31)29(24(28)32)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |

Clave InChI |

GOVBMEQEIZFLDN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2654776.png)

![Methyl 6-isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2654778.png)

![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B2654781.png)

![5-(2-Anilinovinyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2654783.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile](/img/structure/B2654788.png)

![3-(4-Methoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2654790.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2654797.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)